cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Brand Name: Vulcanchem
CAS No.: 189348-40-1
VCID: VC2565713
InChI: InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2/t10-,11+
SMILES: C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

CAS No.: 189348-40-1

Cat. No.: VC2565713

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione - 189348-40-1

Specification

CAS No. 189348-40-1
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name (3aS,6aR)-5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Standard InChI InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2/t10-,11+
Standard InChI Key LASIKWRVUBLQPO-PHIMTYICSA-N
Isomeric SMILES C1[C@@H]2[C@H](CN1)C(=O)N(C2=O)CC3=CC=CC=C3
SMILES C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3
Canonical SMILES C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic organic compound with the following properties:

PropertyDescription
CAS Number189348-40-1
Molecular FormulaC₁₃H₁₄N₂O₂
Molecular Weight230.26 g/mol
StructureFused pyrrole and pyrrolidine ring system
Configurationcis-stereochemistry
Functional GroupsDione (1,3-positions), benzyl substituent

The compound is distinguished by its bicyclic structure consisting of fused pyrrole and pyrrolidine rings, creating a tetrahydropyrrolo[3,4-c]pyrrole core. The cis-configuration specifically refers to the stereochemical arrangement of the hydrogen atoms at the ring fusion, which contributes significantly to the compound's biological and chemical properties. The presence of the benzyl group at the 2-position and the dione functionality at positions 1 and 3 create a unique electronic and steric environment that influences its reactivity and potential applications.

Structural Significance

The cis-configuration of this compound is particularly important because it creates a specific three-dimensional arrangement that affects how the molecule interacts with biological targets and other chemical entities. This stereochemical feature distinguishes it from related compounds such as its trans-isomer or compounds with the benzyl group at different positions. The fused ring system provides rigidity to the molecular framework, while the benzyl group introduces aromatic character and potential for π-π interactions.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, with the most common methods leveraging cycloaddition reactions.

Alternative Synthetic Approaches

Another approach involves the reaction of maleimides with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine derivatives in the presence of trifluoroacetic acid . This method proceeds through a stepwise mechanism:

  • Initial formation of a silyl-stabilized intermediate

  • Intramolecular cyclization

  • Formation of the fused ring system

  • Establishment of the cis-configuration

The yield for this synthetic route ranges from 80-85%, making it a viable alternative for larger-scale preparations .

Synthetic MethodKey ReagentsConditionsYield (%)Stereoselectivity
[3+2] Cycloaddition2H-azirines, maleimidesVisible light, photocatalyst70-85High (cis-selective)
TFA-mediated reactionN-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, maleimideTFA, DCM, 0-20°C80-85High (cis-selective)

Physical and Chemical Properties

cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione displays the following physical and chemical characteristics:

Physical Properties

The compound typically appears as a white to off-white solid with the following properties :

PropertyValue
Physical StateSolid
AppearanceWhite to off-white
Predicted Boiling Point≈459.9 ± 45.0°C at 760 Torr
Predicted Density≈1.269 ± 0.06 g/cm³
Solubility in WaterSlightly soluble (≈2.2 g/L at 25°C)
Recommended Storage2-8°C, sealed, dry conditions

Chemical Reactivity

The reactivity of cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is primarily determined by its constituent functional groups:

  • The imide functionality (1,3-dione system) can undergo various nucleophilic additions and reductions

  • The benzyl group can participate in aromatic substitution reactions

  • The nitrogen atom can be further functionalized through alkylation or acylation

  • The bicyclic ring system provides opportunities for ring-opening reactions under certain conditions

Applications in Research and Development

cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has found applications across multiple scientific disciplines:

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a valuable intermediate for developing bioactive molecules. Its unique structural features make it particularly useful for the following applications :

  • Development of enzyme inhibitors targeting specific cellular pathways

  • Design of receptor modulators, particularly those involved in neurological functions

  • Creation of novel drug candidates for treating various conditions including:

    • Neurodegenerative diseases

    • Metabolic disorders

    • Inflammatory conditions

The compound's rigid bicyclic framework provides a well-defined spatial arrangement for substituents, which can be critical for achieving proper binding interactions with biological targets .

Materials Science Applications

In materials science, cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione and related compounds have been investigated as building blocks for:

  • Developing advanced polymers with specialized properties

  • Creating organic thin film transistors

  • Synthesizing materials with unique electronic properties

Related pyrrolo[3,4-c]pyrrole-based polymers have demonstrated promising p-channel charge transport performance with hole mobility values reaching up to 0.013 cm² V⁻¹ s⁻¹ in organic thin film transistors .

Organic Synthesis Applications

The compound serves as a useful building block in organic synthesis, particularly for:

  • Construction of more complex heterocyclic frameworks

  • Introduction of the bicyclic pyrrolopyrrole motif into larger molecules

  • Serving as a platform for diversity-oriented synthesis

Comparison with Related Compounds

To better understand the significance of cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, it is useful to compare it with structurally similar compounds:

Comparison with Position-5 Benzyl Isomer

A closely related compound is cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS: 370879-53-1), which differs in the position of the benzyl group (position 5 instead of position 2) . The following table highlights key differences:

Featurecis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dionecis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
CAS Number189348-40-1370879-53-1
Benzyl PositionPosition 2 (on imide nitrogen)Position 5 (on pyrrolidine nitrogen)
ApplicationsProtein target modulation, materials scienceProtein degrader building block
SynthesisDirect from maleimide and 2H-azirinesFrom maleimide and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Comparison with Non-Dione Analogs

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS: 172739-04-7) represents a related structure without the dione functionality . This compound maintains the core bicyclic system but lacks the imide group, resulting in different reactivity patterns and applications.

Featurecis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dionecis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Molecular FormulaC₁₃H₁₄N₂O₂C₁₃H₁₈N₂
Functional GroupsDione (imide), benzylBenzyl only
ReactivityElectrophilic at carbonylsNucleophilic at nitrogens
ApplicationsDrug development, materialsPrimarily as synthetic intermediates

Current Research and Future Directions

Recent research involving cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione and related compounds has focused on several promising areas:

Development of Novel Synthetic Methodologies

Researchers continue to explore improved methods for synthesizing this compound and its derivatives. The visible light-promoted [3+2] cycloaddition approach represents a significant advancement in this area, offering environmentally friendly conditions and excellent stereoselectivity . Future work may focus on:

  • Catalytic asymmetric syntheses

  • Flow chemistry approaches for scalable production

  • Alternative activation methods that don't require photocatalysts

Exploration of Biological Activities

The unique structure of cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione makes it an interesting scaffold for developing bioactive compounds. Research in this area includes:

  • Screening for activity against various therapeutic targets

  • Structure-activity relationship studies to optimize biological performance

  • Investigation of potential applications in treating neurological disorders

Materials Science Applications

In materials science, there is growing interest in utilizing this compound and its derivatives for:

  • Development of novel organic semiconductors

  • Creation of advanced polymeric materials

  • Exploration of applications in organic electronics

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